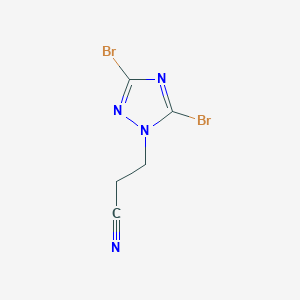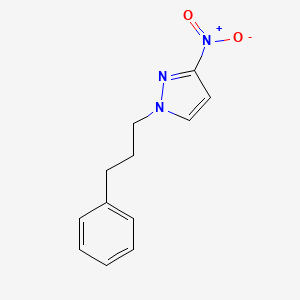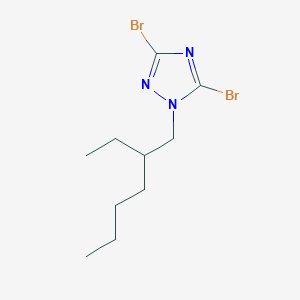
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains bromine atoms and a nitrile group .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with various reagents . The synthesis process has been improved to address issues such as low yield and poor regioselectivity . Key concepts in the synthesis include the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole core .Molecular Structure Analysis
The molecular structure of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile can be represented by the SMILES stringBrc1n[nH]c(Br)n1, as provided by Sigma-Aldrich . The compound has a molecular weight of 226.86 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Material Science
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile and its derivatives have diverse applications in the field of material science and organic synthesis. For instance, dibromo-triazoles have been used as precursors in the synthesis of amino derivatives through amination with hydroxylamine-O-sulphonic acid, yielding compounds with potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and systemic nature (H.-X. Yu et al., 2014). Additionally, functionalized triazoles have been incorporated into metal-organic frameworks (MOFs), demonstrating their utility in the design of new materials with potential applications in catalysis and gas storage (G. A. Senchyk et al., 2013).
Antimicrobial and Antifungal Activities
Compounds derived from 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile have shown significant biological activities. For example, novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles displayed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with some compounds exhibiting excellent anticonvulsant activity (A. Rajasekaran et al., 2006). These findings highlight the potential of triazole derivatives in developing new therapeutic agents.
Energetic Materials and Explosives
The triazole ring, known for its high nitrogen content and heat of formation, has been explored for the development of energetic materials. Salts of trinitromethyl-substituted triazoles represent a new class of highly dense energetic materials with promising detonation properties and thermal stability, which could surpass traditional explosives like RDX in performance (Venugopal Thottempudi & J. Shreeve, 2011).
Therapeutic Applications
Beyond material science and energetic materials, derivatives of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile have shown potential in therapeutic applications. The synthesis of various 1,2,4-triazole derivatives indicates their utility in addressing significant health issues like cancer, showcasing their antifungal, antidepressant, and especially anticancer properties (А. Rud et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-dibromo-1,2,4-triazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N4/c6-4-9-5(7)11(10-4)3-1-2-8/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMSRFKPWJRYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=NC(=N1)Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361697.png)
amine hydrochloride](/img/structure/B6361703.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)
![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)



![3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361765.png)